molecular formula C14H22O3 B12534871 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol CAS No. 656835-22-2

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol

Cat. No.: B12534871
CAS No.: 656835-22-2
M. Wt: 238.32 g/mol
InChI Key: BCILTHGZCTXKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[56]dodec-11-en-9-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

656835-22-2

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

8-ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-7-en-10-ol

InChI

InChI=1S/C14H22O3/c1-4-11-7-12(15)5-6-14(8-11)9-16-13(2,3)17-10-14/h4,8,12,15H,1,5-7,9-10H2,2-3H3

InChI Key

BCILTHGZCTXKFT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CCC(CC(=C2)C=C)O)CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.